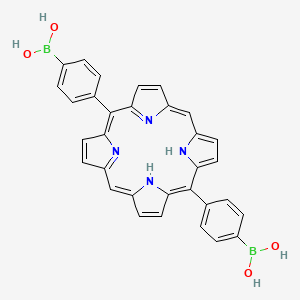

5,15-Bis(4-dioxylborylphenyl)porphyrin

Overview

Description

Synthesis Analysis

The synthesis of 5,15-bis(4-hydroxyphenyl)-10,20-bis(4-carboxyphenyl)porphyrin (BBP) moiety has been reported, and its versatile self-assembly into multiporphyrin hydrogen-bonding ‘polymers’ in four different reaction and crystallization conditions .Molecular Structure Analysis

The porphyrin system exhibits a near planar macrocycle conformation with an average deviation from the least-squares plane of the 24 macrocycle atoms .Chemical Reactions Analysis

The synthesis of two A2B2 porphyrins, {5,15-bis-[4-(octyloxy)phenyl]-porphyrinato}zinc (ii) (4) and {5,15-bis-(carbazol-3-yl-ethynyl)-10,20-bis-[4-(octyloxy)phenyl]-porphinato}-zinc (ii) (9), is reported .Physical and Chemical Properties Analysis

The molecular formula of 5,15-Bis(4-dioxylborylphenyl)porphyrin is C32H24B2N4O4 and its molecular weight is 550.2 g/mol.Scientific Research Applications

Electrochemical and Structural Properties

- Studies have characterized the electrochemical, spectroscopic, and structural properties of porphyrins containing a Zn(II) central metal ion and various substituent groups, including phosphoryl groups at the meso-positions. These compounds, including 5,15-bis(4'-R-phenyl)porphyrinatozinc, where R represents different substituents, exhibit linear-free energy relationships between redox potentials and the electronic nature of the substituents, indicating their potential in electrochemical applications (Fang et al., 2019).

Synthesis and Redox Properties

- The synthesis and characterization of superbenzene porphyrin conjugates, such as 5,15-bis(3,5-di-tert-butylphenyl)-10,20-bis(pentaphenylphenyl)phenylporphyrin and its Zinc-metallated complex, have been reported. These conjugates exhibit intense electronic communication between hexabenzocoronene sites and are potential candidates for applications in nonlinear optical materials and semiconductors (Nisa et al., 2020).

Molecular Recognition and Binding

- Bis(Ureidophenyl)porphyrins, including 5,15- cis-bis(Ureidophenyl)porphyrins, have shown significant ability to recognize and bind to benzoquinones through hydrogen bonding. This binding ability is temperature-dependent and varies with the substituents, suggesting their potential in molecular recognition applications (Tanaka et al., 2002).

Self-Assembly and Nanostructure Fabrication

- Ferrocene–porphyrin derivatives, such as 5,15-bis(ferrocenyl)-10,20-bis(4-nitrophenyl)porphyrin, have been synthesized and characterized for their self-assembly properties. These derivatives form nanostructures like nanospheres and nanobelts, indicating their potential in fabricating organic nanostructures with controlled morphology for semiconductor applications (Zhu et al., 2011).

Photovoltaic and Electrochromic Applications

- Asymmetrically substituted porphyrins have been studied for their response to NO2 gas, highlighting their potential in sensor applications. Additionally, porphyrin derivatives have been synthesized for use in photovoltaic and electrochromic applications, showing promise in optoelectronics devices (Durantini et al., 2012).

DNA Binding and Photodynamic Therapy

- Bisdiazoliumylporphyrins have shown high affinity for DNA, with specific interactions that are enthalpically driven, suggesting their potential in DNA binding and therapeutic applications (Tjahjono et al., 2000).

Mechanism of Action

Target of Action

The primary target of 5,15-Bis(4-dioxylborylphenyl)porphyrin is the S-protein of SARS-CoV-2 . The S-protein, or spike protein, is a key component of the virus that enables it to bind to and enter host cells. By interacting with this protein, the compound may interfere with the virus’s ability to infect cells.

Mode of Action

The compound interacts with its target through a process that involves photoirradiation . When the compound is photoirradiated in a complex with the SARS-CoV-2 S-protein, it can result in the partial oxidation of amino acid residues of the protein and distort its primary and secondary structures . This interaction could potentially inhibit the ability of the virus to bind to and infect host cells.

Result of Action

The result of the compound’s action is a decrease in the thermal resistance of the S-protein complex to melting by 15 °C compared to the free S-protein, and causes porphyrin release . This suggests that the compound may destabilize the S-protein, potentially inhibiting the virus’s ability to infect host cells.

Future Directions

Porphyrin-based MOFs constructed from porphyrin ligands and metal nodes combine the unique features of porphyrins and MOFs as well as overcoming their respective limitations . This suggests that there could be potential future directions in the design and construction of advanced photocatalysts using 5,15-Bis(4-dioxylborylphenyl)porphyrin .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5,15-Bis(4-dioxylborylphenyl)porphyrin are not fully understood yet. It is known that porphyrins, in general, play a crucial role in biochemical reactions, particularly in the process of photosynthesis and in the transport of oxygen in the blood. They interact with various enzymes, proteins, and other biomolecules, but the specific interactions of this compound are yet to be discovered .

Cellular Effects

The cellular effects of this compound are also not fully known. It is known that porphyrins can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. It is known that porphyrins can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well documented. It is known that porphyrins can have toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well understood. It is known that porphyrins interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well documented. It is known that porphyrins can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well understood. It is known that porphyrins can be directed to specific compartments or organelles .

Properties

IUPAC Name |

[4-[15-(4-boronophenyl)-21,22-dihydroporphyrin-5-yl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24B2N4O4/c39-33(40)21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(8-4-20)34(41)42)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35-36,39-42H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHQWCBZYCKLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)B(O)O)C=C4)N3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24B2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine](/img/structure/B3326839.png)

![2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid](/img/structure/B3326871.png)